7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(7E)-7-benzylidene-4-phenyl-3,4,5,6-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H18N2O/c23-20-21-18(15-9-5-2-6-10-15)17-12-11-16(19(17)22-20)13-14-7-3-1-4-8-14/h1-10,13,18H,11-12H2,(H2,21,22,23)/b16-13+ |
InChI Key |
PAJCVZPRPNLECK-DTQAZKPQSA-N |
Isomeric SMILES |
C\1CC2=C(/C1=C/C3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1=CC3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the condensation of appropriate aldehydes with cyclopentanone derivatives under basic conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in ethanol to facilitate the aldol condensation reaction . The resulting intermediate can then undergo cyclization with suitable reagents to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. This may include the use of continuous flow reactors and advanced separation methods to ensure high yield and purity.
Chemical Reactions Analysis
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | PEG 400 (2 mL) |
| Temperature | 45°C |
| Reaction time | 2.5 hours |
| Work-up | Precipitation with water, crystallization from ethanol |
Mechanism :
-
Aldol condensation : Cyclopentanone reacts with benzaldehyde to form 2-benzylidenecyclopentanone.
-
Nucleophilic attack : Urea/thiourea attacks the α,β-unsaturated ketone intermediate.
-
Cyclization : Intramolecular dehydration forms the pyrimidinone ring .
Derivatization Reactions
The compound serves as a precursor for structural modifications:
2.1. Thione Derivatives
Replacing urea with thiourea yields the corresponding thione analog, 7-benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2(5H)-thione (4h) .
2.2. Substituent Effects
Electron-donating or withdrawing groups on the benzaldehyde moiety influence reaction efficiency:
| Substituent (R) | Product Yield (%) | Reaction Time (hours) |
|---|---|---|
| -H (benzaldehyde) | 94 | 2.5 |
| -NO₂ | 84 | 4.2 |
| -OCH₃ | 95 | 2.0 |
Trend : Electron-rich aldehydes (e.g., -OCH₃) accelerate the reaction due to enhanced electrophilicity of the intermediate .
Catalytic and Solvent Optimization
The AlCl₃/PEG 400 system enhances reaction efficiency compared to traditional methods:
Advantages of PEG 400
-
Reusability : PEG retains catalytic activity for up to 5 cycles .
-
Eco-friendly : Eliminates volatile organic solvents.
-
Yield improvement : 94% vs. 70–80% in solvent-free conditions .
Structural Characterization
Key spectroscopic data for the compound:
Spectroscopic Profile
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.39–2.84 (m, 6H, 3CH₂), 7.28–7.40 (m, 5H, C₆H₅), 7.61 (s, 1H, CH=C) . |
| IR (KBr) | 1688 cm⁻¹ (C=O), 1536 cm⁻¹ (C=C) . |
| Melting Point | 238–240°C . |
Biological Relevance
While not directly tested for bioactivity, analogs of this compound exhibit:
-
Antimicrobial properties : Pyrimidinones with nitro/methoxy substituents show moderate activity against E. coli and S. aureus .
-
Enzyme inhibition : Structural analogs inhibit Mycobacterium tuberculosis enzymes (e.g., DprE1) .
Comparative Analysis with Analogous Systems
Replacing cyclopentanone with cyclohexanone alters ring strain and reactivity:
| Property | Cyclopenta[d]pyrimidinone | Cyclohexa[d]pyrimidinone |
|---|---|---|
| Ring strain | Higher | Lower |
| Reaction rate | Faster cyclization | Slower |
| Yield | 94% | 82% |
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Antitumor Activity : Recent studies have demonstrated that derivatives of cyclopentapyrimidine compounds exhibit promising antitumor properties. For instance, synthesized analogs of 7-benzylidene derivatives have shown efficacy against various cancer cell lines, indicating potential for development as anticancer agents .
Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Research indicates that similar pyrimidine derivatives can modulate neurotransmitter systems and exhibit antioxidant activities, which are crucial for protecting neuronal cells from oxidative stress and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 7-benzylidene derivatives. Studies have shown that modifications to the benzylidene moiety can significantly influence the biological activity of the compound. For example, variations in substituents on the phenyl ring can enhance binding affinity to target receptors or improve selectivity against cancerous cells .
Case Study 1: Anticancer Efficacy
A study focused on synthesizing novel N-(7-benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one) derivatives revealed their effectiveness against breast cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways .
Case Study 2: Neuroprotective Mechanisms
Another investigation assessed the neuroprotective effects of similar pyrimidine derivatives in models of neurodegeneration. The results demonstrated that these compounds could reduce neuronal cell death by modulating excitotoxicity mediated by glutamate receptors. This suggests a potential therapeutic role for such compounds in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Cyclopenta[d]pyrimidinone Family
Several derivatives of cyclopenta[d]pyrimidinone have been synthesized with variations in substituents, impacting their physicochemical and biological properties:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Bromine substituents (as in 4e) slightly lower melting points compared to methyl-substituted analogs (4f), likely due to reduced symmetry and weaker intermolecular interactions .
Comparison with Fused Heterocyclic Systems
- Thieno-Pyrimidinones: Derivatives like 7-benzyl-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-one () feature a thiophene-fused ring instead of cyclopentane.
- Imidazo-Thiopyrano-Pyrimidinones: Compounds such as 5-(methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one () exhibit complex polycyclic frameworks, which may enhance target selectivity but complicate synthesis .
Physicochemical and Crystallographic Properties
- Melting Points : The target compound (219–222°C) has a lower melting point than its methyl-substituted analog (241–243°C), reflecting differences in crystal packing efficiency .
- Hydrogen Bonding: In thieno-pyrimidinones, N–H⋯F and C–H⋯F interactions stabilize the crystal lattice, whereas the target compound’s benzylidene group may promote π-π stacking .
Biological Activity
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyclopentapyrimidine core with a benzylidene and phenyl substituent, which are critical for its biological activity.
Cytotoxicity
Recent studies have demonstrated that 7-benzylidene derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, the compound has shown effectiveness against human breast cancer (MCF-7) cells, with IC50 values indicating significant cytotoxicity. In vitro assays revealed that this compound can induce apoptosis and cell cycle arrest in cancer cells.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30.64 | Induction of apoptosis |
| MCF-10A | 22.09 | Safe for normal cells |
The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI staining methods, which indicated increased early and late-stage apoptosis in treated MCF-7 cells compared to controls.
The mechanism by which 7-benzylidene derivatives exert their cytotoxic effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometric analysis revealed that treatment with the compound resulted in:
- G1/S phase arrest: Increased cell population in G0/G1 phase.
- Apoptosis induction: Enhanced pre-G1 phase population indicating DNA fragmentation.
Figure 1: Cell Cycle Distribution Analysis
Cell Cycle Distribution
Study 1: Cytotoxicity Assessment
In a systematic evaluation of various benzylidene derivatives, including this compound, researchers conducted MTT assays to determine the IC50 values across different cancer cell lines. The results highlighted its superior activity against MCF-7 cells compared to other tested compounds.
Study 2: Apoptosis Induction
Another significant study focused on the apoptotic effects of the compound. The research utilized flow cytometry to analyze the proportion of apoptotic cells post-treatment. The findings indicated a substantial increase in both early and late apoptotic cells after exposure to the compound.
Table 2: Apoptosis Induction Results
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 0.43 | 0.18 |
| Compound Treatment | 21.16 | 9.41 |
Q & A
Q. What are efficient solvent-free synthetic methods for preparing 7-benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?
A three-component reaction involving cyclopentanone, aryl aldehydes, and urea/thiourea catalyzed by potassium phthalimide (PPI, 15 mol%) under solvent-free conditions at 120°C for 1.5–6 hours yields the target compound. Key steps include:
- Mixing reactants in a 1:2:1.3 molar ratio (cyclopentanone:aldehyde:urea/thiourea).
- Monitoring reaction progress via TLC.
- Purifying the product by recrystallization (ethanol) and recovering the catalyst from the aqueous filtrate. This method achieves yields of 70–93% and is scalable for diverse aryl aldehyde substituents .
Q. How is the compound characterized using spectroscopic techniques?
- IR spectroscopy : Identifies carbonyl (1670–1684 cm⁻¹) and NH/OH stretches (3200–3400 cm⁻¹).
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.6–8.3 ppm), methylene groups (δ 1.9–2.9 ppm), and the benzylidene proton (δ ~5.1–5.4 ppm). For example, compound 4a shows a singlet at δ 5.16 ppm for the CH group adjacent to the pyrimidinone ring .
- Elemental analysis : Validates purity (e.g., C: 69.81%, H: 5.86%, N: 7.40% for 4l ) .
Q. What are standard protocols for optimizing catalyst loading in synthesis?
- Perform reactions with incremental PPI concentrations (2.5–20 mol%).
- Assess yield and reaction time. Optimal loading is 15 mol%, providing 82–93% yields. Excess catalyst (>15 mol%) does not improve efficiency .
Advanced Research Questions
Q. How do reaction mechanisms differ between Brønsted acid- and base-catalyzed syntheses of pyrimidinone derivatives?
- Base catalysis (PPI) : Deprotonates urea/thiourea, enhancing nucleophilicity for Knoevenagel condensation with aldehydes. Cyclopentanone then undergoes Michael addition, followed by cyclodehydration .
- Acid catalysis (e.g., YbCl₃) : Activates carbonyl groups via coordination, accelerating imine formation and cyclization. However, base-catalyzed methods often achieve higher yields due to reduced side reactions .
Q. How can structural contradictions in crystallographic data be resolved?
- Use SHELX software (e.g., SHELXL for refinement, SHELXS/D for structure solution) to analyze high-resolution X-ray data.
- Validate bond lengths/angles against standard values (e.g., C=O bonds ~1.22 Å, aromatic C–C ~1.39 Å). For example, in fused pyrimidinone systems, planar deviations (r.m.s. <0.01 Å) confirm structural integrity .
Q. What strategies address low yields in electron-deficient aryl aldehyde substrates?
- Increase reaction time (up to 6 hours for nitro-substituted aldehydes).
- Replace urea with thiourea to enhance nucleophilicity.
- Pre-activate the aldehyde via microwave-assisted pre-condensation (if compatible with solvent-free protocols) .
Methodological Tables
Table 1: Comparison of Catalytic Systems for Pyrimidinone Synthesis
| Catalyst | Yield (%) | Time (h) | Conditions | Reference |
|---|---|---|---|---|
| PPI (15 mol%) | 82–93 | 1.5–6 | Solvent-free, 120°C | |
| YbCl₃ | 75–85 | 4–8 | Solvent-free, 100°C | |
| PEG/AlCl₃ | 90–96 | 2.2–3.5 | Solvent-free, 80°C |
Table 2: Key NMR Data for Selected Derivatives
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
|---|---|---|
| 4a | 5.16 (s, 1H), 7.19–7.37 (m, 11H), 8.79 (s, 1H) | 29.5 (CH₂), 154.4 (C=O) |
| 4l | 3.78 (s, 3H, OCH₃), 7.32 (s, 1H), 8.89 (s, 1H) | 52.6 (OCH₃), 157.9 (C=S) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
